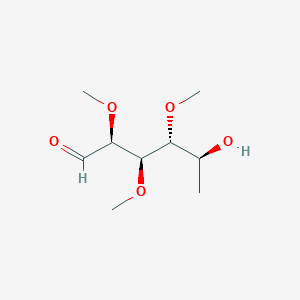

2,3,4-tri-O-methylfucose

描述

Structure

3D Structure

属性

分子式 |

C9H18O5 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC 名称 |

(2S,3R,4R,5S)-5-hydroxy-2,3,4-trimethoxyhexanal |

InChI |

InChI=1S/C9H18O5/c1-6(11)8(13-3)9(14-4)7(5-10)12-2/h5-9,11H,1-4H3/t6-,7+,8+,9-/m0/s1 |

InChI 键 |

INLBZNIJYWDUQM-KDXUFGMBSA-N |

手性 SMILES |

C[C@@H]([C@H]([C@H]([C@@H](C=O)OC)OC)OC)O |

规范 SMILES |

CC(C(C(C(C=O)OC)OC)OC)O |

同义词 |

2,3,4-tri-O-methylfucose |

产品来源 |

United States |

Occurrence and Distribution of 2,3,4 Tri O Methylfucose in Biological Systems

Presence in Microbial Polysaccharides

The compound 2,3,4-tri-O-methylfucose is a notable component of various microbial polysaccharides, contributing to the structural uniqueness and, in some cases, the antigenicity of these macromolecules. Its discovery in both bacterial and fungal species underscores its significance in the broader context of microbial glycobiology.

Bacterial Lipopolysaccharides (LPS) and O-Antigens

In the realm of gram-negative bacteria, this compound is found as a constituent of lipopolysaccharides (LPS), a major component of their outer membrane. It is often located in the O-antigen portion, a variable polysaccharide chain that contributes to the serological specificity of the bacterium.

The O-antigen of Rhizobium etli strain CE3 is a unique, O-acetylated glycan of a relatively low and discrete molecular weight. nih.gov Structural characterization has revealed that the non-reducing end of this glycan is capped with an α-2,3,4-tri-O-Me-Fucp-(1→4)-α-d-GlcpA-(1→) sequence. nih.gov This terminal sugar, this compound, is a key feature of the wild-type O-antigen. nih.govnih.gov Chemical analysis of the LPS in a mutant strain, CE367, demonstrated that it specifically lacked this terminal this compound. nih.gov This absence was linked to a loss of reactivity with certain monoclonal antibodies, highlighting the role of this terminal residue in the antigenic properties of the LPS. nih.gov

| Feature | Description |

| Organism | Rhizobium etli strain CE3 |

| Molecule | O-antigen of Lipopolysaccharide (LPS) |

| Location of this compound | Terminal sugar at the non-reducing end of the O-antigen. nih.govnih.gov |

| Linkage | Caps the O-antigen via an α-2,3,4-tri-O-Me-Fucp-(1→4)-α-d-GlcpA-(1→) sequence. nih.gov |

| Significance | Contributes to the wild-type antigenicity of the LPS. Its absence in mutant strain CE367 leads to a loss of reactivity with specific monoclonal antibodies. nih.gov |

Phenolic glycolipids (PGLs) are significant components of the outermost layers of the mycobacterial cell envelope and are considered important virulence factors. nih.govsemanticscholar.org In certain strains of Mycobacterium tuberculosis, the major form of PGL, known as PGL-tb, possesses a specific carbohydrate domain. The structure of the saccharidic moiety of PGL-tb is established as this compound-(α1->3)-rhamnose-(α1->3)-2-O-methylrhamnose. nih.gov This trisaccharide is attached to a lipid core, which consists of a long-chain β-diol terminated by a glycosylated aromatic nucleus. nih.gov The presence of this compound as the terminal sugar in this structure is specific to M. tuberculosis and Mycobacterium canettii lineages. nih.gov

| Feature | Description |

| Organism | Mycobacterium tuberculosis |

| Molecule | Phenolic Glycolipid-tb (PGL-tb) |

| Location of this compound | Terminal residue of the trisaccharide moiety. nih.gov |

| Structure | The complete saccharide structure is 2,3,4-tri-O-methyl-L-fucopyranosyl-(α1→3)-L-rhamnopyranosyl-(α1→3)-2-O-methyl-L-rhamnopyranosyl-(α1→). nih.govnih.gov |

| Significance | This specific PGL structure is associated with certain virulent phenotypes of M. tuberculosis. nih.gov It is also found in related secreted molecules called p-hydroxybenzoic acid derivatives (p-HBADs). semanticscholar.orgworktribe.com |

Helicobacter pylori, a gram-negative bacterium that colonizes the human stomach, also features this compound in its lipopolysaccharide structure. msu.ruglycoscience.ru Methylation analysis of LPS from various H. pylori strains has consistently identified this compound. msu.ruglycoscience.ru In studies of serologically non-typable strains AF1 and 007, methylation analysis data showed the presence of 2,3,4-Me3-Fuc. glycoscience.ru Similarly, analysis of LPS from strain 98-149, isolated from a rhesus macaque after long-term colonization, also confirmed the presence of this compound. msu.ru The presence of fucose residues is a key aspect of the redefined LPS structure in H. pylori, being part of the "Trio" region that connects the core oligosaccharide to the O-antigen. mdpi.complos.org

| Feature | Description |

| Organism | Helicobacter pylori |

| Molecule | Lipopolysaccharide (LPS) |

| Method of Identification | Methylation analysis (Gas-liquid chromatography). msu.ruglycoscience.ru |

| Location | Identified as a terminal unit in O-polysaccharides. msu.ru It is a component of the "Trio" region connecting the core to the O-antigen in the redefined LPS structure. mdpi.com |

| Significance | Part of the complex LPS structure which is a major target of the host immune system and is involved in molecular mimicry of host antigens. msu.runih.gov |

The M-antigen, an extracellular polysaccharide produced by mucoid mutants of Salmonella typhimurium, also contains this compound. scispace.com Structural studies involving methylation analysis of the M-antigen from two different mucoid mutants revealed the presence of 2,3,4-tri-O-methyl-L-fucose. scispace.com This compound was identified as a terminal, non-reducing fucose unit in the polysaccharide structure, although it was present in small amounts. scispace.com The M-antigen itself is composed of repeating hexasaccharide units containing L-fucose, D-galactose, D-glucose, and D-glucuronic acid. scispace.com

| Feature | Description |

| Organism | Salmonella typhimurium (mucoid mutants) |

| Molecule | M-Antigen (extracellular polysaccharide) |

| Method of Identification | Methylation analysis (Gas-liquid chromatography-mass spectrometry). scispace.com |

| Location | Identified as a terminal, non-reducing sugar unit. scispace.com |

| Significance | Contributes to the overall structure of the M-antigen polysaccharide, which is a characteristic feature of certain mucoid strains. scispace.com |

Fungal Polysaccharides

The occurrence of this compound is not limited to bacteria; it has also been identified in polysaccharides derived from fungi.

Methylation linkage analysis of a bioactive, water-soluble polysaccharide (PISP1) from the medicinal mushroom Phellinus igniarius revealed the presence of this compound. tandfonline.com This compound was one of several methylated sugars identified, indicating it is a structural component of this complex fungal polysaccharide. tandfonline.com Furthermore, a polysaccharide isolated from Tremella fuciformis (TFP) was also found to contain this compound as one of its main alditol acetate (B1210297) derivatives after methylation analysis, indicating it as a terminal fucose residue (T-Fucp). nih.gov

| Feature | Description |

| Organism | Phellinus igniarius (medicinal mushroom) |

| Molecule | Bioactive water-soluble polysaccharide (PISP1) |

| Method of Identification | Methylation linkage analysis. tandfonline.com |

| Significance | Forms part of a complex polysaccharide that has been shown to stimulate the proliferation of mouse spleen lymphocytes. tandfonline.com |

| Organism | Tremella fuciformis |

| Molecule | Polysaccharide (TFP) |

| Method of Identification | Methylation analysis. nih.gov |

| Significance | Identified as a terminal fucose residue in a polysaccharide with a linear 1,3-α-D-mannose backbone. nih.gov |

The Chemical Compound this compound in Biological Systems

The methylated monosaccharide this compound is a constituent of various complex carbohydrates found across different biological kingdoms. Its presence has been identified in the polysaccharides of marine algae, the cell walls of terrestrial plants, the glycans of invertebrates, and the mucilage of certain aquatic plants. This article explores the occurrence and distribution of this specific chemical compound in these diverse biological contexts.

Occurrence and Distribution

In Marine Algal Polysaccharides (Fucoidans and Fucans)

This compound is a known component of sulfated fucans, a class of complex polysaccharides abundant in brown algae. nih.govmdpi.com These polysaccharides, also referred to as fucoidans, are primarily composed of L-fucose and sulfate (B86663) groups. mdpi.com The structure of fucoidans can be intricate, often featuring a backbone of α(1→3)- and α(1→4)-linked α-L-fucopyranose residues. nih.gov

Methylation analysis is a key technique used to determine the structure of these polysaccharides. The identification of this compound in the degradation products of methylated fucoidans indicates the presence of terminal, non-reducing fucose residues in the original polysaccharide structure. mdpi.comresearchgate.net

For instance, studies on the fucoidan (B602826) from the brown alga Fucus vesiculosus have identified 2,3,4-tri-O-methyl-L-fucopyranose, confirming the existence of terminal fucose units. researchgate.net Similarly, analysis of a sulfated polysaccharide from another brown alga, Durvillaea antarctica, also detected 2,3,4-tri-methylfucitol, signifying terminal fucose residues. mdpi.com In the sulfated fucan from Padina pavonia, 2,3,4-tri-O-methyl-fucose was one of the derivatives identified after methylation analysis of the desulfated polysaccharide, suggesting it originates from non-reducing end-units. ajbasweb.com

The relative abundance of this compound can vary. In a comparative study of sulfated L-fucans from two sea cucumber species, Holothuria edulis and Ludwigothurea grisea, the proportion of this compound was found to be approximately 20% in the former and 10% in the latter. nih.govmdpi-res.com This variation highlights the structural diversity of fucans even within related marine organisms.

Table 1: Occurrence of this compound in Marine Algae

| Species | Polysaccharide | Finding |

|---|---|---|

| Durvillaea antarctica | Fucoidan | Detected 2,3,4-tri-methylfucitol, indicating terminal fucose units. mdpi.com |

| Fucus vesiculosus | Fucoidan | Identified 2,3,4-tri-O-methyl-L-fucopyranose, confirming terminal fucose residues. researchgate.net |

| Padina pavonia | Sulfated fucan | 2,3,4-tri-O-methyl-fucose was identified in the methylated, desulfated polysaccharide. ajbasweb.com |

| Holothuria edulis (Sea Cucumber) | Sulfated L-fucan | Contained approximately 20% this compound. nih.govmdpi-res.com |

In Plant Cell Wall Polysaccharides (Xyloglucans)

This compound has also been identified as a constituent of xyloglucans, which are major hemicellulosic polysaccharides in the primary cell walls of dicotyledonous plants. uga.edufrontiersin.org Xyloglucans consist of a β-(1→4)-glucan backbone substituted with xylosyl residues, which can be further decorated with other sugars like galactose and fucose. frontiersin.org

Structural analysis of xyloglucans isolated from cotton (Gossypium hirsutum) fibers, leaves, and suspension-cultured cells revealed the presence of this compound upon methylation analysis. natuurtijdschriften.nl This indicates that fucose is a terminal monosaccharide in the side chains of cotton xyloglucan. The presence of fucosylated side chains is a common feature of xyloglucans in many dicots. uga.edu It is noteworthy that some plant cell wall polymers also contain other methylated sugars, such as 2-O-methyl fucose. researchgate.netnih.gov

Table 2: Identification of this compound in Plant Xyloglucans

| Plant Source | Polysaccharide | Finding |

|---|---|---|

| Cotton (Gossypium hirsutum) | Xyloglucan | This compound was identified from xyloglucans of fibers, leaves, and suspension-cultured cells. natuurtijdschriften.nl |

In Invertebrate Glycans (e.g., Nematodes)

The occurrence of methylated fucose variants is a notable feature of glycans in certain invertebrates, particularly nematodes. biorxiv.org While 2-O-methylfucose (Fuc2Me) has been specifically identified in the O-linked glycans of nematode species like Toxocara canis and Toxocara cati, other methylated fucose derivatives are also present in the complex glycomes of these organisms. biorxiv.orgfrontiersin.org

Studies on the free-living nematode Caenorhabditis elegans have revealed a complex array of N-glycans with multiple fucose modifications. acs.orgresearchgate.netacs.org While these studies often focus on various fucosylation patterns, including core fucosylation and modifications with additional hexose (B10828440) or methylfucose residues, the presence of different methylated fucose forms is a recurring theme. acs.orgacs.orgnih.gov For instance, research on C. elegans has identified N-glycans containing methylfucose, where it can cap other sugar residues. acs.orgnih.gov The intestinal nematode Heligmosomoides polygyrus also produces glycoproteins decorated with novel methylfucose-containing glycans. ed.ac.uk While many reports specify 2-O-methylfucose, the broader context of methylated fucoses in nematode glycans is significant. nih.govnih.gov

In Other Natural Polysaccharides (e.g., Brasenia schreberi mucilage)

The mucilage produced by the aquatic plant Brasenia schreberi (water shield) is another biological source where fucose-containing polysaccharides are found. researchgate.netnih.gov This mucilage is primarily composed of polysaccharides, with L-fucose being one of the constituent monosaccharides, alongside others like D-galactose and D-glucuronic acid. nih.govnih.gov While the specific methylation status of fucose in Brasenia schreberi mucilage to form this compound is not explicitly detailed in the provided search results, the presence of fucose in this unique polysaccharide matrix is well-established. nih.gov

Biosynthetic Pathways and Enzymology of 2,3,4 Tri O Methylfucose

Identification and Characterization of Specific Methyltransferases Involved in Fucose Methylation

The creation of the fully methylated 2,3,4-tri-O-methylfucose (TOM-Fuc) residue on the O-antigen of bacteria like Rhizobium etli is a multi-step process involving several specific enzymes. The terminal fucose residue undergoes a series of O-methylations, catalyzed by methyltransferases that use S-adenosyl-L-methionine as a methyl group donor. apsnet.org

In R. etli CE3, a genetic locus designated lpe3 is crucial for the O-methylation of the terminal fucosyl residue. apsnet.org A mutation in the lpeA gene within this locus results in the complete absence of the this compound cap. apsnet.org Further studies have identified a set of genes—wreA, wreB, wreC, wreD, and wreF—as essential for the presence of this methylated terminal fucose. researchgate.netresearchgate.net While the precise function of each enzyme in the sequential methylation at the C-2, C-3, and C-4 positions is an area of ongoing research, their collective action is required for the synthesis of the final tri-O-methylated product.

In the bacterium Mycobacterium tuberculosis, which produces phenolic glycolipids (PGLs) terminating in this compound, different sets of methyltransferase genes are involved. nih.gov This indicates that distinct enzymatic pathways have evolved in different bacterial species to produce the same chemical modification. Fungal species also possess a wide diversity of DNA methyltransferases, highlighting the broad distribution of methylation biochemistry in nature. frontiersin.org

Table 1: Key Enzymes and Loci in this compound Biosynthesis

| Gene/Locus | Organism | Proposed Function | Reference |

|---|---|---|---|

| lpeA (within lpe3 locus) | Rhizobium etli CE3 | Required for O-methylation of the terminal fucose; its absence leads to loss of TOM-Fuc. | apsnet.org |

| wreA, wreC, wreD, wreF | Rhizobium etli CE3 | Required for the presence of the methylated terminal fucose. | researchgate.netresearchgate.net |

| wreB | Rhizobium etli CE3 | Proposed glycosyltransferase that catalyzes the final attachment of the di- or tri-O-methylated fucose residue to the O-antigen chain. | marquette.edu |

Genetic Loci and Gene Clusters Regulating this compound Biosynthesis

The genes responsible for the biosynthesis of the this compound-capped O-antigen are typically organized into large gene clusters. In Rhizobium etli CE3, most of the genes required for O-antigen synthesis are located in a 28-kb chromosomal cluster, previously known as lps region α and now designated as the wre cluster. researchgate.net This region contains genes for the synthesis of sugar precursors, glycosyltransferases for chain assembly, and enzymes for modifications like methylation. researchgate.netnih.gov

A specific 3-kb stretch of DNA, named the lpe3 locus, was identified as being directly responsible for the final methylation steps of the terminal fucose. nih.govasm.org This locus contains five potential open reading frames (ORFs) and is organized into at least two transcriptional units, both of which are necessary for the production of the mature O-antigen containing this compound. nih.gov Mutational analysis confirmed that genes within this locus, along with the wreA, wreB, wreC, wreD, and wreF genes, are indispensable for the formation of the terminal methylated fucose. researchgate.netresearchgate.netnih.gov The glycosyltransferase WreB is hypothesized to be the enzyme that attaches the fully or partially methylated fucose moiety to the growing O-antigen chain. marquette.edunih.gov

Similarly, in Mycobacterium tuberculosis, the genes required for the synthesis of phenolic glycolipid (PGL-tb), which is capped with this compound, are also clustered together on the chromosome. nih.gov

Table 2: Genetic Clusters for O-Antigen and Fucose Modification

| Genetic Cluster | Organism | Size | Description | Reference |

|---|---|---|---|---|

| wre cluster (lps region α) | Rhizobium etli CE3 | ~28 kb | Major chromosomal cluster containing most genes for O-antigen synthesis, including precursor synthesis, transport, and modification. | researchgate.net |

| lpe3 locus | Rhizobium etli CE3 | ~3 kb | A specific locus containing 5 ORFs required for the antigenic maturation and terminal methylation of the O-antigen fucose. | nih.govasm.org |

| PGL biosynthesis cluster | Mycobacterium tuberculosis | ~73 kb | Contains over 25 genes required for the synthesis and translocation of phenolic glycolipids, including those for the terminal this compound. | nih.gov |

Precursor Molecules and Metabolic Intermediates in its Biosynthesis

The universal donor for fucosylation reactions in biological systems is Guanosine diphosphate-fucose (GDP-fucose). oup.com This activated sugar is synthesized in the cytoplasm through two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from the environment or from lysosomal degradation. oup.comresearchgate.net In mammalian cells, the de novo pathway is the predominant source of GDP-fucose. oup.com

In the context of bacterial O-antigen synthesis, the assembly of the polysaccharide chain occurs on a lipid carrier, typically bactoprenol-phosphate, at the cytoplasmic membrane. nih.gov The synthesis of the R. etli CE3 O-antigen begins with the addition of N-acetylquinovosamine (QuiNAc) to the lipid carrier. nih.gov This is followed by the sequential addition of other sugars, including mannose and fucose, by specific glycosyltransferases. marquette.edu

The formation of this compound occurs at the terminus of the O-antigen chain. It is believed that a fucose residue is first added and then sequentially methylated. Chemical analysis of R. etli mutants has shown that the O-antigen can be capped with a 2,3-di-O-methylfucose residue that is variably O-methylated at the 4-position, suggesting that 2,3-di-O-methylfucose is a direct precursor to this compound. marquette.edunih.gov The absence of the lpe3 locus leads to a truncated O-chain that lacks not only the methyl groups but the entire terminal fucose residue, indicating the methylation may be coupled with the transfer process. apsnet.org

Regulation of Fucose Methylation in Response to Environmental Signals

The structural modification of bacterial surface polysaccharides is a common strategy for adapting to changing environmental conditions. Rhizobium etli modifies its LPS structure, including the methylation of fucose residues, in response to specific environmental signals. researchgate.netnih.gov When grown in the presence of anthocyanins, which are flavonoids released by its host plant Phaseolus vulgaris, or under conditions of low pH, the composition of the LPS O-antigen changes. researchgate.netnih.govasm.org

Specifically, these environmental cues lead to a decrease in the amount of the terminally-capped this compound and an increase in the 2-O-methylation of internal fucose residues within the O-antigen repeating units. researchgate.netresearchgate.net This demonstrates a dynamic regulatory system that alters the hydrophobicity and antigenicity of the bacterial surface. nih.gov

Interestingly, the expression of the lpe3 gene locus, which is essential for producing the terminal methylated fucose, does not appear to be directly regulated by these environmental signals. nih.gov This suggests that the control mechanism may operate post-transcriptionally, potentially by regulating the activity of the methyltransferase enzymes or the availability of precursors. The ability to dynamically alter fucosylation in response to stimuli is a recurring theme in biology, playing roles in stress response, metabolic regulation, and cell signaling. glycoscientific.com

Structural Elucidation and Advanced Analytical Methodologies for 2,3,4 Tri O Methylfucose

Spectroscopic Approaches for Structural Determination

Spectroscopic methods are indispensable for the detailed structural analysis of 2,3,4-tri-O-methylfucose, offering a non-destructive means to probe its atomic and molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Methylation Position Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of glycans, including the determination of glycosidic linkages and the precise location of methyl groups. nih.govnih.gov By analyzing the chemical shifts and coupling constants in both one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers can deduce the connectivity and stereochemistry of the monosaccharide units.

For instance, in the analysis of the O-antigen of Rhizobium etli CE3, the presence of this compound was confirmed by NMR spectroscopy. nih.govnih.gov The proton (¹H) NMR spectrum of the O-chain polysaccharide from this bacterium showed a characteristic peak at 1.25 ppm, which was assigned to the methyl protons of the L-fucosyl residues. apsnet.org Further analysis using 2D NMR experiments like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) allows for the assignment of all proton and carbon signals, confirming the methylation pattern and the anomeric configuration of the glycosidic linkage. nih.govnih.gov The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial for identifying the carbon atom on the opposite side of the glycosidic linkage, thus establishing the linkage position. nih.gov

Mass Spectrometry (MS) Techniques for Methyl Sugar Derivatives and Glycan Fragmentation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and sequence of glycans by analyzing the mass-to-charge ratio of ionized molecules and their fragments. Various MS techniques, including Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and tandem mass spectrometry (MS/MS), are employed for the analysis of methyl sugar derivatives like this compound. nih.govnih.govspectroscopyonline.com

In the structural characterization of the O-antigen from Rhizobium etli CE3, both MALDI-Time of Flight (TOF) MS and ESI-MS were utilized. nih.govnih.gov The MALDI-TOF MS spectra of the O-chain polysaccharide from the wild-type strain and a mutant (CE367) clearly showed a mass difference consistent with the size of a this compound residue, indicating its absence in the mutant. nih.gov Tandem MS (MS/MS) experiments provide detailed fragmentation patterns that help to elucidate the sequence and branching of the glycan. For example, the fragmentation of permethylated oligosaccharides can reveal the positions of glycosidic linkages and methyl groups. umich.edunih.gov Diagnostic fragment ions can confirm the presence of terminal residues like this compound. umich.edu

Chromatographic Separation Methods for Methylated Monosaccharide Analysis

Chromatographic techniques are essential for separating complex mixtures of monosaccharides, including their methylated derivatives, prior to their analysis by mass spectrometry or other detection methods.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Alditol Acetates

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the analysis of monosaccharide composition. taylorfrancis.com For this analysis, the glycans are first hydrolyzed to their constituent monosaccharides, which are then reduced to alditols and subsequently acetylated to form partially methylated alditol acetates (PMAAs). nih.govtaylorfrancis.com These volatile derivatives are then separated by GC and identified by their characteristic retention times and mass spectra. taylorfrancis.comresearchgate.net

This technique has been successfully applied to identify this compound in various biological samples. For instance, GC-MS analysis of the alditol acetates derived from the O-chain polysaccharide of Rhizobium etli CE3 clearly identified a peak corresponding to 1,5-di-O-acetyl-2,3,4-tri-O-methylfucitol, confirming the presence of the terminally linked this compound. nih.govasm.org The mass spectrum of this derivative exhibits signature ions at m/z 118, 131, 162, and 175. nih.govasm.org

Table 1: GC-MS Analysis of Partially Methylated Alditol Acetates (PMAAs) from Rhizobium etli CE3 O-chain

| Peak | Identified PMAA | Retention Time (Relative) |

| 1 | This compound | 1.00 |

| 2 | 2,3-di-O-methylfucose | - |

| 3 | 2-O-methylfucose | - |

| 4 | 3-O-methyl-6-deoxytalose | - |

| 5 | Fucose | - |

| 6 | Mannose | - |

Data adapted from Forsberg et al. (2000) and Noel et al. (2002). nih.govresearchgate.net Note: Specific retention times are instrument-dependent and are often reported relative to a standard.

High-Performance Anion Exchange Chromatography (HPAEC)

High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD) is a highly sensitive method for the direct analysis of carbohydrates without the need for derivatization. apsnet.orgchromatographyonline.com HPAEC can separate complex mixtures of monosaccharides, including isomers and those with different linkage positions. chromatographyonline.comnih.gov

Chemical Derivatization and Hydrolysis Techniques (e.g., Methylation Analysis)

Chemical derivatization and hydrolysis are fundamental steps in the structural analysis of polysaccharides, enabling the identification of linkage positions and constituent monosaccharides. jfda-online.commdpi.com

Methylation analysis is a cornerstone technique for determining the glycosidic linkage positions within a polysaccharide. nih.govnih.gov The free hydroxyl groups of the glycan are first permethylated, typically using methyl iodide in the presence of a strong base. glycoscience.ru This is followed by acid hydrolysis to cleave the glycosidic bonds, which are more labile than the newly formed ether linkages. nih.govmdpi.comnrel.gov The resulting partially methylated monosaccharides are then reduced and acetylated to form PMAAs, which are analyzed by GC-MS. nih.govlynchburg.edu The positions of the free hydroxyl groups (now acetylated) correspond to the original linkage sites. nih.gov

The identification of this compound as a product of methylation analysis indicates that the original fucose residue was a non-reducing terminal unit in the polysaccharide chain. mdpi.comscielo.br This is because all its hydroxyl groups (at positions 2, 3, and 4) were free to be methylated. This technique was instrumental in characterizing the terminal capping sequence of the O-antigen of Rhizobium etli CE3. nih.gov In some studies, trideuteriomethyl iodide is used for methylation, allowing for the differentiation between naturally occurring methyl groups and those introduced during the derivatization process. nih.govnih.govcdnsciencepub.com

Integrated Analytical Strategies for Complex Glycoconjugate Profiling

The profiling of complex glycoconjugates is rarely accomplished with a single analytical method. Mass spectrometry alone, for instance, may struggle to differentiate between isomeric glycan structures without prior separation. nih.gov Therefore, integrated strategies that couple high-resolution separation techniques with advanced spectrometric and spectroscopic methods are essential for unambiguous structural elucidation.

A cornerstone of glycan analysis is methylation analysis, a chemical derivatization technique used to determine the linkage positions of monosaccharide units within a polysaccharide. nih.gov In this process, all free hydroxyl groups are methylated. Subsequent acid hydrolysis cleaves the glycosidic bonds, yielding partially methylated monosaccharides. nih.gov The appearance of this compound following this procedure is definitive evidence of a terminal, non-reducing fucose residue in the original glycoconjugate. mdpi.comnih.gov These partially methylated derivatives are typically analyzed by gas-liquid chromatography-mass spectrometry (GLC-MS). nih.gov

The integration of liquid chromatography with mass spectrometry (LC-MS) has become a particularly powerful combination in glycomics. nih.govnih.gov Different chromatographic modes can be employed to resolve the immense diversity of glycan structures before they are introduced into the mass spectrometer for detailed analysis.

Key Integrated Analytical Workflows:

Chromatography-Mass Spectrometry (LC-MS): This is the most widely used integrated approach. The chromatographic step separates complex mixtures of glycans, including isomers, which can then be individually analyzed by the mass spectrometer. Tandem MS (MS/MS) experiments can then be performed to obtain fragmentation data that reveals sequence and linkage information. nih.gov Permethylation of glycans prior to LC-MS analysis is a common strategy to enhance ionization efficiency, stabilize the molecules, and prevent the migration of fucose residues during analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides unparalleled sensitivity, NMR is a powerful, non-destructive technique for the complete structural determination of purified glycans. uba.arnih.gov Although it typically requires larger sample amounts and high purity, NMR can provide definitive information on anomeric configurations (α or β), linkage positions, and the three-dimensional structure of glycoconjugates. nih.govnih.gov 1H-NMR is particularly useful for identifying the methyl protons of fucose residues. apsnet.org

Combined MS and NMR: The most comprehensive understanding of glycan structure is achieved by combining MS and NMR data. nih.govnih.gov MS provides detailed information on composition, sequence, and branching, while NMR confirms linkage positions and anomericities. This dual approach leverages the high sensitivity of MS with the detailed structural insights of NMR. nih.gov

Below are data tables summarizing the analytical techniques and their roles in profiling glycoconjugates containing methylated fucose.

| Chromatographic Technique | Principle | Application in Glycoconjugate Profiling | Reference |

|---|---|---|---|

| Porous Graphitic Carbon Liquid Chromatography (PGC-LC) | Separation based on polarity and shape. Effective for resolving glycan isomers. | Used with tandem MS for unequivocal characterization of permethylated glycan isomers, preventing fucose rearrangement. | nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds based on partitioning between a polar stationary phase and a less polar mobile phase. | Highly efficient for separating native or labeled glycan isomers, often coupled with MS. | nih.govnih.gov |

| High-pH Anion-Exchange Chromatography (HPAEC) | Separation of acidic glycans (or neutral glycans under high pH) based on charge. | Enables high-sensitivity detection of glycans, often with pulsed amperometric detection (PAD), without derivatization. | nih.govscispace.com |

| Gas-Liquid Chromatography (GLC) | Separation of volatile compounds based on their partitioning between a stationary liquid phase and a gaseous mobile phase. | Used to separate and quantify volatile derivatives of monosaccharides (e.g., partially methylated alditol acetates) after methylation analysis. | nih.govoup.com |

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference |

|---|---|---|---|

| Sensitivity | Very high (femtomolar to attomolar range) | Relatively low (micromolar range or higher) | uba.arnih.gov |

| Sample Requirement | Small amounts required | Larger amounts of highly purified sample needed | uba.arnih.gov |

| Structural Information | Provides composition, sequence, and branching. Linkage and isomerism can be challenging without standards or chromatography. | Provides definitive information on linkage positions, anomeric configuration, and 3D structure. It is inherently quantitative. | uba.arnih.gov |

| Derivatization | Often required (e.g., permethylation) to improve stability and ionization. | Generally not required, allowing analysis of native structures. | uba.arnih.gov |

| Destructive | Yes | No, the sample can be recovered. | nih.gov |

Methylation analysis is a definitive method for locating terminal residues and linkage points. The identification of this compound specifically points to a fucose unit at a non-reducing terminus of a glycan chain. Research on sulfated fucans from sea cucumbers provides a clear example of this application.

| Partially Methylated Fucose Derivative | Inferred Linkage/Position | Relative Abundance in H. edulis Fucan (%) | Relative Abundance in L. grisea Fucan (%) | Reference |

|---|---|---|---|---|

| This compound | Terminal Fucose (Fucp-(1→) | ~20 | ~10 | mdpi.com |

| 2-methylfucose | →3,4)-Fucp-(1→ (Branched) | ~25 | Not specified | mdpi.com |

| 4-methylfucose | →2,3)-Fucp-(1→ (Branched) | ~40 | Not specified | mdpi.com |

The integration of these powerful analytical techniques provides a synergistic approach to unraveling the complex structures of glycoconjugates. By combining high-resolution separation with the detailed molecular information from MS and NMR, researchers can confidently identify and quantify specific structural features, such as the terminal fucose residues identified as this compound after methylation analysis.

Biological Significance and Functional Roles of 2,3,4 Tri O Methylfucose in Glycobiology

Modulation of Cellular Recognition and Intercellular Signaling Processes

The intricate dance of cellular communication relies heavily on the recognition of specific molecules on the cell surface. Glycans, with their vast structural diversity, are key players in this molecular dialogue. The presence of 2,3,4-tri-O-methylfucose on the surface of certain organisms, such as the soil bacterium Rhizobium etli, exemplifies its role in cellular recognition and signaling. ontosight.aiasm.org Fucose itself is a deoxyhexose sugar commonly found in cell surface glycoproteins and glycolipids, where it participates in these recognition events. ontosight.ai The methylation at the 2, 3, and 4 positions of the fucose ring creates a unique chemical entity with distinct properties that can fine-tune these interactions. ontosight.ai

The O-antigen of R. etli's lipopolysaccharide (LPS), a major component of the bacterial outer membrane, is capped with this compound. asm.orgresearchgate.net This terminal modification is a critical feature of the bacterial surface that interacts with its leguminous host plant, Phaseolus vulgaris (the common bean). nih.gov The interaction between rhizobia and legumes is a well-studied model of symbiotic signal exchange, where complex signaling cascades lead to the formation of nitrogen-fixing root nodules. researchgate.net The specific structure of the O-antigen, including its terminal methylated fucose, is thought to be a key determinant in this recognition process, influencing the initiation and development of the symbiotic relationship. asm.orgresearchgate.net While the precise signaling pathways modulated by this specific methylated fucose are still under investigation, it is clear that such modifications on surface glycans are crucial for mediating the communication between organisms. nih.govmdpi.com

Contribution to Cell Adhesion Mechanisms

Cell adhesion, the process by which cells attach to each other or to the extracellular matrix, is fundamental for tissue formation and integrity, as well as for the initiation of many host-pathogen interactions. Glycans play a pivotal role in mediating these adhesive events. While direct studies on the role of isolated this compound in cell adhesion are limited, its presence on the surface of bacteria like Rhizobium etli suggests its involvement in the adhesion process with host cells. asm.orgoup.com The O-antigen of R. etli is essential for the successful infection of bean root hairs, a process that requires firm adhesion of the bacterium to the plant cell surface. nih.gov

The ability of bacteria to colonize epithelial surfaces is a prerequisite for infection and is mediated by adhesins on the bacterial surface that recognize specific glycoconjugates on the host cell. oup.com The structural variation in bacterial O-antigens, including modifications like methylation, contributes to the specificity of these interactions. oup.com The hydrophobic character conferred by the multiple methyl groups on this compound may influence the physicochemical properties of the bacterial surface, potentially modulating its adhesive capabilities. asm.org Furthermore, fucosylated oligosaccharides, in general, are known to be involved in selectin-mediated adhesion of leukocytes to vascular endothelium, a critical step in the inflammatory response. researchgate.netfrontiersin.org This highlights the broader importance of fucose-containing structures in mediating cell-cell adhesion.

Influence on Host-Pathogen Interactions and Immune Evasion Strategies

The surfaces of pathogens are decorated with a diverse array of glycans that are often the first point of contact with the host's immune system. These glycans can either trigger an immune response or, in many cases, help the pathogen to evade it. Methylated glycans, including those containing this compound, are emerging as important players in these complex interactions. nih.govpnas.org

Role in Bacterial Virulence and Symbiosis (e.g., Rhizobium-Legume Nodulation)

In the symbiotic relationship between Rhizobium etli and its host, the common bean, the O-antigen plays a crucial role. nih.gov The terminal this compound residue is a key structural feature of this O-antigen. asm.orgresearchgate.net Interestingly, the degree of methylation of the terminal fucose can vary in response to signals from the host plant. nih.govresearchgate.net For instance, the presence of host plant exudates can lead to a decrease in the amount of the terminally methylated fucose and an increase in the 2-O-methylation of internal fucose residues. nih.gov

| Feature of Rhizobium etli O-Antigen | Role in Symbiosis with Phaseolus vulgaris | Reference(s) |

| Presence of O-Antigen | Essential for bacterial infection and proper nodule development. | nih.gov |

| Terminal this compound | Dispensable for nodulation; its abundance is modulated by host signals. | nih.govresearchgate.net |

| Internal 2-O-methylfucose | Facilitates early events in symbiosis; its absence causes a delay in nodule development. | nih.govresearchgate.net |

Impact on Parasite Glycosylation and Host Immunity (e.g., Nematode N-glycans)

In the realm of parasitic infections, glycans are at the forefront of the host-parasite battle. Nematodes, or roundworms, possess unique glycosylation patterns that are distinct from their mammalian hosts, and these differences are often exploited by the parasite for immune evasion. pnas.org While the direct presence of this compound in nematode N-glycans is not as extensively documented as in Rhizobium, the occurrence of methylated fucose and tri-fucosylated core structures is a common and significant feature. pnas.org

These unusual glycan structures on nematode glycoproteins can be highly immunogenic, eliciting strong antibody responses from the host. pnas.org The methylation of fucose residues can alter the antigenicity of these glycoproteins, potentially helping the parasite to evade the host's immune surveillance. pnas.org Furthermore, the presence of multiple fucose residues on the N-glycan core, a feature absent in mammals, creates unique epitopes that can modulate the host immune response. pnas.org The study of the free-living nematode Caenorhabditis elegans as a model organism has been instrumental in understanding the biosynthesis and function of these complex fucosylated glycans. pnas.org

Immunomodulatory Aspects of Fucose Methylation in Biological Systems

Fucose methylation is a key strategy employed by various organisms to modulate the host immune response. The addition of methyl groups to fucose residues can alter the three-dimensional structure of glycans, thereby affecting their recognition by host immune receptors. ontosight.aipnas.org This can lead to a dampening of the immune response, allowing for persistent infections or the establishment of symbiotic relationships.

In the case of Rhizobium etli, the variable methylation of its O-antigen in response to host signals suggests a mechanism for fine-tuning its interaction with the plant's defense system. nih.gov While the plant immune system is geared to recognize common microbial patterns, the unique methylation of the bacterial surface may help to avoid triggering a strong defense reaction, thus permitting the establishment of a successful symbiosis. researchgate.net

In parasitic nematodes, methylated glycans are often immunodominant antigens, meaning they elicit a strong immune response. pnas.org However, the nature of this response can be complex. While it may lead to the production of antibodies, it does not always result in the clearance of the parasite. It is hypothesized that these unusual glycans may divert the immune system, leading to a non-protective or even a modulatory response that favors the parasite's survival. pnas.org The study of these immunomodulatory properties is crucial for understanding the chronicity of many parasitic infections and for the development of novel therapeutic strategies. pnas.org

Structural Determinant in Glycomimetics and Bioactive Carbohydrates Research

The unique structural features of this compound and other modified carbohydrates make them attractive targets for the development of glycomimetics. ontosight.ai Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates and have significant potential in drug discovery. longdom.orgnih.gov They can be designed to either block or mimic the interactions of natural glycans with their binding partners, such as lectins and antibodies. longdom.org

The methylated fucose derivative, this compound, can serve as a valuable building block in the synthesis of such glycomimetics. ontosight.ai By incorporating this and other modified sugars into synthetic oligosaccharides, researchers can create novel compounds with enhanced stability, bioavailability, and specific biological activities. mdpi.com These glycomimetics can be used to probe the biological functions of fucose-containing molecules and to develop therapeutic agents that target specific carbohydrate-protein interactions involved in disease processes. ontosight.ailongdom.org The field of bioactive carbohydrates is rapidly expanding, with a growing interest in how modifications like methylation can be harnessed for therapeutic benefit. marineagronomy.org

| Research Area | Application of this compound | Reference(s) |

| Glycobiology Research | Studying the roles of fucose and its derivatives in biological systems. | ontosight.ai |

| Drug Development | Designing therapeutic agents that target specific carbohydrate-protein interactions. | ontosight.ailongdom.org |

| Biotechnology | Developing novel glycoconjugates for biomedical applications. | ontosight.aimdpi.com |

Role in Polyketide Biosynthesis

Current scientific literature has not documented the direct incorporation of this compound into polyketide structures. Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs). The biosynthesis of these molecules involves the sequential condensation of small carboxylic acid units. Following the assembly of the polyketide backbone, it can undergo various modifications, including glycosylation, which is the attachment of sugar moieties. This glycosylation can significantly alter the biological activity of the polyketide.

While the attachment of various deoxysugars and methylated sugars to polyketide aglycones is a known phenomenon that contributes to their structural diversity and biological function, the specific sugar this compound has been primarily identified as a key component of the lipopolysaccharide (LPS) O-antigen in certain bacteria, such as Rhizobium etli.

The biosynthesis of this compound and its role as a terminal residue of the O-antigen in Rhizobium etli CE3 has been a subject of detailed research. The O-antigen is the outermost part of the LPS, a major component of the outer membrane of Gram-negative bacteria, and it plays a crucial role in the interactions between the bacterium and its environment, including host organisms.

In R. etli, the presence of the terminal this compound on the O-antigen is critical for the antigenic properties of the LPS. Its absence, due to mutations in specific biosynthetic genes, leads to a loss of reactivity with certain monoclonal antibodies. A dedicated genetic locus, containing genes such as lpeA, is responsible for the synthesis and attachment of this terminal methylated fucose residue. Further studies have identified a set of genes, including wreA, wreB, wreC, wreD, and wreF, that are required for the presence of this terminal methylated fucose.

The table below summarizes the research findings related to the biosynthesis of the O-antigen containing this compound in Rhizobium etli.

| Organism | Glycoconjugate | Role of this compound | Key Genes Involved | Reference(s) |

| Rhizobium etli CE3 | Lipopolysaccharide (LPS) O-antigen | Terminal sugar residue, crucial for antigenicity. | lpeA, wreA, wreB, wreC, wreD, wreF |

While this detailed understanding comes from studies on LPS, the principles of enzymatic methylation and glycosylation are fundamental across natural product biosynthesis. The enzymes responsible for adding methyl groups to sugars, known as methyltransferases, and the enzymes that attach sugars to other molecules, glycosyltransferases, are key tools in generating chemical diversity. It is conceivable that similar enzymatic machinery could be used to incorporate this compound into polyketides, although such an instance has yet to be reported.

Chemical Synthesis Methodologies for Research Applications

The synthesis of 2,3,4-tri-O-methylfucose and its derivatives is crucial for advancing glycobiology research. These compounds serve as indispensable tools for investigating the roles of fucosylated glycans in cellular recognition, signaling, and disease. Chemical synthesis provides access to these molecules with high purity and allows for the introduction of specific modifications to probe biological functions.

Research Directions and Future Perspectives in 2,3,4 Tri O Methylfucose Studies

Advanced Glycomics and Glycoproteomics for Comprehensive Methylated Fucose Profiling

The fields of glycomics and glycoproteomics are rapidly evolving, providing powerful tools to dissect the complex world of glycans. A major future direction lies in the application of these advanced analytical platforms for the comprehensive profiling of methylated fucose, including 2,3,4-tri-O-methylfucose, in a wide array of biological samples.

Methodologies such as high-throughput mass spectrometry (MS) and liquid chromatography (LC-MS) are central to this endeavor. oup.comacs.org Permethylation, a chemical derivatization technique, is particularly valuable as it enhances the sensitivity of MS analysis and stabilizes labile structures like sialic acids, facilitating more robust glycan identification. frontiersin.org The development of integrated workflows that combine proteomics and glycomics allows for the simultaneous analysis of both the protein and its attached glycans from the same sample, a "glycomics-assisted glycoproteomics" approach. nih.gov This strategy is crucial for understanding the context of glycosylation and can help pinpoint the specific glycoproteins that carry methylated fucose residues. nih.gov

Future efforts will likely focus on:

Developing more sensitive and high-throughput analytical methods to detect and quantify low-abundance methylated glycans in complex biological mixtures. semanticscholar.org

Expanding glycan databases to include a wider range of methylated fucose structures, which will improve the accuracy of automated data analysis and structural assignment. researchgate.net

Applying these techniques to diverse biological systems , moving beyond well-studied model organisms to explore the presence and potential roles of this compound in a broader range of species. nih.gov

High-Resolution Structural Analysis of this compound-Containing Glycans in Complex Biological Matrices

A critical aspect of understanding the function of this compound is the precise determination of its structural context within larger glycan chains. High-resolution structural analysis techniques are indispensable for elucidating the complete architecture of glycans containing this modified sugar.

Currently, a combination of chemical and enzymatic methods, coupled with sophisticated analytical instrumentation, is employed. nih.gov Methylation analysis, for instance, helps to identify the linkage positions of monosaccharides within a glycan by determining which hydroxyl groups are involved in glycosidic bonds. This technique has been used to identify terminal this compound residues in polysaccharides from marine organisms. mdpi.comscielo.br

Future research will benefit from:

Advanced Mass Spectrometry (MS) techniques , such as tandem MS (MS/MS) and multi-stage MS (MSn), which provide detailed fragmentation patterns that can be used to deduce the sequence and branching of glycans. nih.govnih.gov The development of novel fragmentation methods will further enhance the ability to pinpoint the exact location of methyl groups.

Nuclear Magnetic Resonance (NMR) spectroscopy , which provides definitive information about the anomeric configuration (α or β) of glycosidic linkages and the three-dimensional structure of glycans. nih.gov

Cryogenic Infrared (IR) spectroscopy , an emerging technique that can provide unique vibrational fingerprints for different glycan isomers, aiding in their unambiguous identification. semanticscholar.orgrsc.org

Integrated approaches that combine data from multiple analytical platforms (e.g., LC-MS, NMR, and IR spectroscopy) to build a comprehensive and unambiguous picture of glycan structure. semanticscholar.org

Elucidation of Enzyme-Specificities for Methyltransferases in Diverse Organisms

The biosynthesis of this compound is catalyzed by a class of enzymes known as methyltransferases, which transfer a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to the fucose sugar. nih.gov A key area for future research is the identification and characterization of the specific methyltransferases responsible for the synthesis of this compound in various organisms.

In the bacterium Rhizobium etli, for example, specific genes have been identified that are required for the methylation of fucose residues in its lipopolysaccharide (LPS). researchgate.netnih.gov The study of these enzymes, often termed O-methyltransferases (OMTs), is crucial for understanding the regulation of methylated fucose expression. nih.gov

Future research in this area will likely involve:

Genome mining and bioinformatics to identify putative methyltransferase genes in a wider range of organisms.

Recombinant expression and biochemical characterization of these enzymes to determine their substrate specificity, kinetic parameters, and reaction mechanisms.

Structural biology studies (e.g., X-ray crystallography) of methyltransferases to understand the molecular basis of their specificity for fucose and the particular hydroxyl groups they methylate.

Investigating the regulation of methyltransferase expression in response to different environmental cues or developmental stages.

Exploration of Novel Biological Functions in Underexplored Taxonomic Systems

While some research has pointed to the presence of this compound in organisms like bacteria and marine algae, its biological functions remain largely unexplored, particularly in less-studied taxonomic groups. ontosight.aiscielo.br A significant future direction is to systematically investigate the roles of this methylated sugar in a broader range of organisms.

For instance, in the brown seaweed Padina gymnospora, the presence of this compound as a terminal residue on a sulfated fucan has been reported. scielo.br In Rhizobium etli, the methylation of terminal fucose residues in the O-antigen of its lipopolysaccharide appears to be dispensable for its symbiotic relationship with bean plants, suggesting other potential roles. researchgate.net

Future explorations should focus on:

Systematic screening of diverse organisms from different kingdoms of life for the presence of this compound.

Functional studies in organisms where this modification is found, using genetic tools (e.g., gene knockouts of methyltransferases) to probe its biological significance.

Investigating the role of methylated fucose in mediating interactions with other molecules, such as proteins (lectins) or other glycans.

Exploring the potential involvement of this compound in processes such as cell-cell recognition, signaling, and host-pathogen interactions. ontosight.ai

Development of Glycan-Based Probes and Chemical Biology Tools Incorporating Methylated Fucose

Chemical biology provides a powerful toolkit for studying the roles of glycans in their native biological context. ontosight.ai A promising future direction is the development of novel probes and tools that specifically incorporate this compound or other methylated fucose derivatives.

This can be achieved through:

Metabolic glycan engineering , where cells are fed with synthetic, chemically modified versions of fucose that can be incorporated into their glycans. nih.govcaltech.edu These modified sugars often contain "bioorthogonal" chemical handles, such as azides or alkynes, that allow for their subsequent detection and visualization using fluorescent probes. acs.orgresearchgate.net

Chemoenzymatic synthesis , which combines the precision of enzymatic reactions with the versatility of chemical synthesis to create well-defined glycan structures containing methylated fucose. acs.org These synthetic glycans can then be used in a variety of applications, such as in glycan arrays to identify binding partners.

Development of specific antibodies or lectins that can recognize and bind to glycans containing this compound, providing valuable reagents for its detection and localization in cells and tissues.

These tools will enable researchers to track the biosynthesis, trafficking, and localization of methylated fucose-containing glycans in living systems, providing unprecedented insights into their dynamic functions. pnas.org

Investigation of Glycosylation's Role in Development and Tissue Homeostasis

Glycosylation is a fundamental biological process that plays a critical role in development, tissue homeostasis, and disease. findaphd.comnih.govresearchgate.net While the general importance of glycosylation is well-established, the specific contributions of individual glycan modifications, such as the methylation of fucose, are often less clear.

Future research should aim to investigate the potential role of this compound and other methylated glycans in these complex biological processes. This could involve:

Analyzing changes in methylated fucose expression during different stages of embryonic development and in various tissues.

Using model organisms (e.g., zebrafish, mice) and cell culture systems (e.g., stem cells) to study the effects of altering methylated fucose levels on development and tissue function. findaphd.com

Investigating the link between aberrant methylation of fucose and disease states, such as cancer or developmental disorders. Altered glycosylation is a known hallmark of cancer, and changes in fucosylation have been implicated in tumor progression. plos.org

By delving into these research directions, the scientific community can expect to gain a much deeper appreciation for the multifaceted roles of this compound and its potential applications in medicine and biotechnology. ontosight.ai

常见问题

Q. What analytical methods are recommended for determining the methylation pattern of 2,3,4-tri-O-methylfucose in polysaccharide structures?

To determine methylation patterns, combine controlled acid hydrolysis with methylation analysis. First, perform permethylation of the polysaccharide using iodomethane or similar reagents, followed by acid hydrolysis to release methylated monosaccharides. Analyze the products via gas chromatography-mass spectrometry (GC-MS) to identify specific methylated derivatives like this compound. This method distinguishes between terminal and internal residues, as terminal units typically lack additional glycosidic linkages .

Q. How can conflicting methylation data be resolved when analyzing sulfated fucans containing this compound?

Contradictions in methylation profiles (e.g., discrepancies in terminal vs. branched residues) often arise from incomplete desulfation or partial hydrolysis. Address this by optimizing desulfation conditions (e.g., using solvolysis in dimethyl sulfoxide or pyridine) to preserve the native carbohydrate backbone. Post-desulfation, re-analyze methylation patterns to observe shifts in derivatives (e.g., increased 2,3-di-O-methylfucose after desulfation indicates sulfation at C-3 in native structures). Validate results with nuclear magnetic resonance (NMR) to confirm linkage positions .

Q. What experimental controls are critical when isolating this compound from lipopolysaccharides (LPS)?

When isolating LPS-derived methylated fucose, include controls for:

- pH-dependent structural changes : Compare LPS extracted at different pH levels (e.g., pH 4.8 vs. 7.2) to assess methylation variability.

- Hydrolysis efficiency : Use mild acetic acid hydrolysis (1–2% v/v, 100°C, 1–2 hrs) to prevent degradation of methyl groups.

- Column calibration : Employ Bio-Gel P-2 or similar size-exclusion columns with standardized molecular weight markers to verify separation of O-chains and core oligosaccharides .

Advanced Research Questions

Q. How does pH influence the methylation profile of this compound in bacterial lipopolysaccharides?

In Rhizobium leguminosarum LPS, pH alters methylation patterns due to conformational changes in the O-chain. At pH 4.8, 2,3-di-O-methylfucose predominates, whereas pH 7.2 LPS contains this compound. This suggests pH-dependent masking of the C-4 hydroxyl group during methylation. To investigate, perform methylation analysis on LPS extracted under varying pH conditions and correlate results with structural modeling or crystallography to identify pH-sensitive epitopes .

Q. What mechanistic insights can be drawn from the coexistence of this compound and 2,3-di-O-methylfucose in nodule LPS?

A 1:1 molar ratio of these derivatives in nodule LPS implies heterogeneous branching or sulfation patterns. For example, partial sulfation at C-4 might prevent methylation, leading to 2,3-di-O-methylfucose. To test this hypothesis:

- Use enzymatic desulfation followed by methylation analysis to track sulfate removal.

- Apply tandem MS/MS to map sulfate positions in native fucans.

- Compare anticoagulant activity (if applicable), as sulfation patterns in fucans are linked to bioactivity .

Q. How can this compound serve as a biomarker for polysaccharide branching in algal fucans?

As a terminal residue, this compound indicates non-reducing ends in branched fucans. Quantify its relative abundance via GC-MS after methylation analysis. High levels (>14% in Spatoglossum schröederi fucans) suggest extensive branching, while increases after desulfation imply sulfation at branching points. Cross-validate with linkage analysis (e.g., Smith degradation) to confirm branch positions .

Methodological Considerations

Q. What are the limitations of methylation analysis in resolving structurally similar fucose derivatives?

Methylation analysis may fail to distinguish between this compound and other tri-methylated isomers (e.g., 2,4,6-tri-O-methylfucose) if retention times overlap in GC-MS. Mitigate this by:

- Using high-resolution MS or derivatization (e.g., acetylation) to enhance peak separation.

- Combining data with NMR (e.g., - HSQC) to assign methyl groups unambiguously .

Q. How can researchers reconcile discrepancies between methylation data and bioactivity assays in sulfated fucans?

If methylation profiles suggest linear structures but bioactivity (e.g., anticoagulation) implies branching, consider:

- Incomplete methylation : Repeat permethylation with fresh reagents to ensure full derivatization.

- Sulfation interference : Use infrared spectroscopy (IR) or ion chromatography to quantify sulfate content, which may sterically hinder methylation.

- Alternative branching patterns : Explore linkages to xylose or glucuronic acid via enzymatic digestion (e.g., xylosidases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。